molecular formula C12H13BrFN3O B1475614 4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1632497-68-7

4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B1475614
CAS RN: 1632497-68-7
M. Wt: 314.15 g/mol
InChI Key: VGUFBEQGUUJSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one, also known as 4-Bromo-2-fluorophenyl-1-isobutyl-1H-1,2,4-triazol-5-one, is a synthetic organic compound with a broad range of applications in scientific research and laboratory experiments. This compound is used in a variety of fields, such as medicinal chemistry, materials science, and biochemistry. It is an important component in the synthesis of a variety of organic compounds, and has been used in a wide range of scientific studies.

Scientific Research Applications

Crystal Structure Analysis

Research has been conducted on compounds structurally related to "4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one", focusing on their crystal structures. For instance, the study of a similar triazole compound by Fun et al. (2009) revealed details about the crystal structure, including the orientation of benzene rings and the presence of hydrogen bonds, which are crucial for understanding the physical and chemical properties of these compounds (Fun, Jebas, Sujith, & Kalluraya, 2009).

Synthesis and Modification

Studies have also focused on the synthesis and potential modifications of triazole derivatives. For example, Trost et al. (2004) discussed the synthesis of oxazol-4-ones, a related heterocyclic ring system, which can be used as building blocks for creating various derivatives, including those with triazole rings (Trost, Dogra, & Franzini, 2004). This aspect of research is crucial for developing new compounds with potential applications in various fields.

Antimicrobial Applications

Some studies have explored the antimicrobial properties of triazole derivatives. Zhao et al. (2012) designed and synthesized triazole derivatives and tested their antimicrobial activities, providing insights into their potential use in combating microbial infections (Zhao, Lu, Lu, Xin, Li, & Liu, 2012).

Corrosion Inhibition

Triazole derivatives have been studied for their application as corrosion inhibitors. Chaitra et al. (2015) investigated triazole Schiff bases as inhibitors for mild steel in acidic media, providing information on their effectiveness and the mechanisms behind their protective action (Chaitra, Mohana, & Tandon, 2015).

NMR Spectroscopy and Structural Characterization

The compound and its derivatives have been studied using NMR spectroscopy for structural characterization. Kane et al. (1995) investigated long-range fluorine-proton coupling in triazole derivatives, contributing to the understanding of their molecular structure and behavior (Kane, Dalton, StaegerMichael, & Huber, 1995).

properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)-2-(2-methylpropyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFN3O/c1-8(2)6-17-12(18)16(7-15-17)11-4-3-9(13)5-10(11)14/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUFBEQGUUJSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one
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4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one
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4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one

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